molecular formula C20H39N3O14 B14794925 (2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate

(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate

Cat. No.: B14794925
M. Wt: 545.5 g/mol
InChI Key: FOVDUCWCXNHTHM-XMYDFIAQSA-N
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Description

The compound “(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6’-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2’-oxane]-3’,4’,5’,7-tetrol;hydrate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of amino and hydroxyl groups, and the construction of the spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2’-oxane] moiety. Typical reaction conditions may include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways.

Industry

In industry, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spirocyclic molecules or those with multiple functional groups, such as:

  • Spiro[4,5]decane derivatives
  • Cyclohexylamines
  • Polyhydroxy compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H39N3O14

Molecular Weight

545.5 g/mol

IUPAC Name

(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate

InChI

InChI=1S/C20H37N3O13.H2O/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24;/h5-19,23-31H,2-4,21-22H2,1H3;1H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-;/m0./s1

InChI Key

FOVDUCWCXNHTHM-XMYDFIAQSA-N

Isomeric SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)O[C@]4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N.O

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N.O

Origin of Product

United States

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